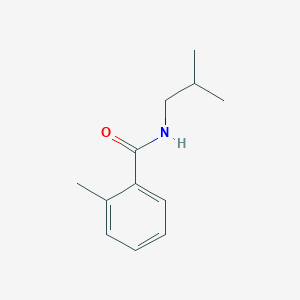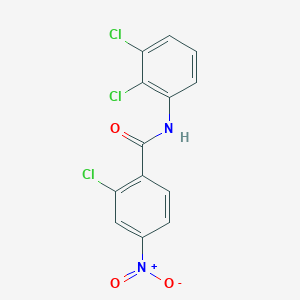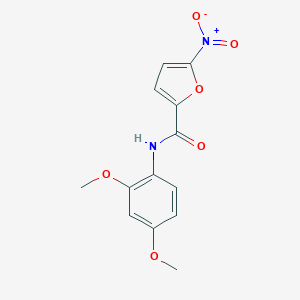
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry. This compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate benzamide derivatives. One common method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s triazole ring allows it to interact with various enzymes and receptors, making it useful in biochemical studies.
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Rufinamide: An antiepileptic drug with a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C10H9N5O3 |
|---|---|
Poids moléculaire |
247.21g/mol |
Nom IUPAC |
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C10H9N5O3/c1-7-2-3-8(4-9(7)15(17)18)10(16)13-14-5-11-12-6-14/h2-6H,1H3,(H,13,16) |
Clé InChI |
ZISSAVKYRJUPOX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


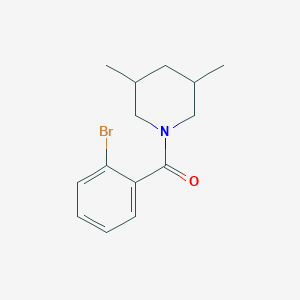
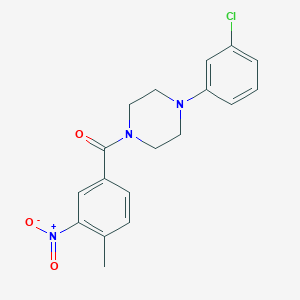

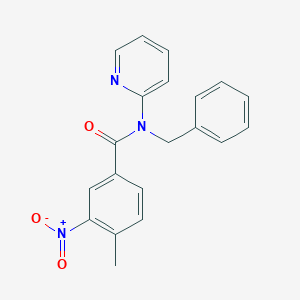

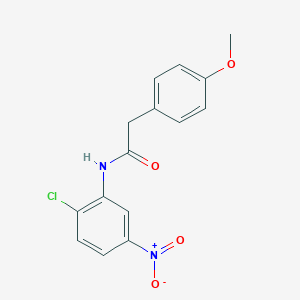
![Dimethyl 5-{[(4-methoxyphenyl)acetyl]amino}isophthalate](/img/structure/B404862.png)
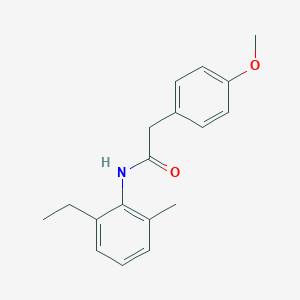
![Propyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B404867.png)
